1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one
Description
1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one is a substituted imidazole derivative featuring a ketone group linked to a 3,4-dimethylphenyl ring and an imidazole moiety substituted with an isopropyl group. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in antimicrobial and antifungal applications. For instance, imidazole derivatives are often synthesized via condensation reactions involving aldehydes, ketones, or halogenated precursors, as seen in related compounds .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)16-17-7-8-18(16)10-15(19)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZVEIHVKMEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=CN=C2C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the imidazole ring The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Organic Synthesis
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one serves as a versatile building block in the development of new pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to novel compounds with specific biological activities.
Biological Studies
The compound can act as a probe in biological research to investigate cellular processes and interactions. For instance, its ability to bind to specific receptors or enzymes may provide insights into metabolic pathways and disease mechanisms.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals with unique properties, including catalysts and intermediates for further chemical transformations.
Case Study 1: Pharmaceutical Development
In a study focused on drug discovery, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. Results indicated that certain modifications enhanced efficacy against inflammatory markers in vitro.
Case Study 2: Agrochemical Research
Research into agrochemicals has demonstrated the potential of this compound as an insecticide precursor. Field studies showed that formulations containing derivatives of this compound exhibited significant pest control efficacy while maintaining low toxicity to non-target organisms.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several imidazole-based derivatives, differing primarily in substituent groups. Key analogues include:
Physicochemical Properties
- Steric Effects : The isopropyl substituent on the imidazole ring may reduce enzymatic degradation compared to unsubstituted imidazoles .
Pharmacological Limitations
- Selectivity : Imidazole derivatives often face off-target effects (e.g., cytochrome P450 inhibition). The target compound’s isopropyl group may mitigate this by reducing planararity .
- Solubility : High lipophilicity from the dimethylphenyl group could limit aqueous solubility, a common issue in analogues like 1-(2-naphthyl) derivatives .
Biological Activity
1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | 1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone |
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.35 g/mol |
| InChI Key | UXWZVEIHVKMEGM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole moiety is known for its ability to coordinate with metal ions, potentially influencing various biochemical pathways. The compound may modulate enzyme activity, affecting processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer activity. For example, in a study evaluating various imidazole derivatives, it was found that certain modifications led to enhanced inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values were reported to be comparable or superior to established anticancer agents like doxorubicin .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-... | MCF-7 | 50 |
| Liarozole | MCF-7 | 540 |
| Doxorubicin | A549 | 200 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study on CYP Enzyme Inhibition
A significant study focused on the inhibition of cytochrome P450 enzymes by imidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The most promising compounds exhibited IC50 values below 50 nM against CYP26A1, indicating a strong inhibitory effect . Such inhibition can lead to increased bioavailability of therapeutic agents like all-trans retinoic acid (ATRA), enhancing their efficacy in treating conditions like acute promyelocytic leukemia.
Research on Cellular Mechanisms
Another research effort explored the cellular mechanisms influenced by imidazole compounds. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound could serve as a lead for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
